4-(Tert-butylsulfanyl)-3,5-difluoroaniline
Description
Contextualization of Fluorinated Aniline (B41778) Derivatives in Contemporary Chemical Research
Fluorinated aniline derivatives are a significant class of compounds in modern chemical research, particularly in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into the aniline scaffold can dramatically alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.airhhz.net This makes fluorinated anilines valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. ontosight.ainbinno.com For instance, the introduction of fluorine can enhance the efficacy of a drug by improving its ability to cross cell membranes and by blocking metabolic pathways that would otherwise deactivate the compound. nih.gov
Research Landscape of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline: A Comprehensive Overview of Academic Focus
The academic and industrial research landscape for this compound appears to be highly specialized. Publicly available research detailing the synthesis, properties, and applications of this specific compound is not extensive. It is primarily listed in the catalogs of chemical suppliers, indicating its use as a building block or intermediate in proprietary synthetic processes. fluorochem.co.uk The presence of the tert-butylsulfanyl group is notable in some potent bioactive molecules, such as the FLAP inhibitor AM803, suggesting that this moiety is of interest in drug discovery for its potential to modulate pharmacokinetic and pharmacodynamic properties. nih.gov However, detailed research findings specifically on this compound itself are not widely published in peer-reviewed literature. Its structural similarity to other fluorinated and sulfur-containing anilines suggests its potential as a precursor in the synthesis of more complex molecules for pharmaceutical or agrochemical applications. ontosight.ainih.gov
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1178103-35-9 |
| Molecular Formula | C10H13F2NS |
| Canonical SMILES | CC(C)(C)Sc1c(F)cc(N)cc1F |
| InChI Key | IPDWULSPLNBCQJ-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butylsulfanyl-3,5-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NS/c1-10(2,3)14-9-7(11)4-6(13)5-8(9)12/h4-5H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWULSPLNBCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(C=C(C=C1F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butylsulfanyl 3,5 Difluoroaniline
Established Synthetic Routes and Precursor Strategies
The synthesis of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline can be approached through several established routes, primarily categorized as linear and convergent strategies. These methods rely on the sequential or strategic combination of well-understood reactions to construct the target molecule from commercially available or readily synthesized precursors.
Multi-Step Linear Synthetic Pathways
Linear synthesis involves the stepwise modification of a starting material to build the final product. A common linear approach for this compound would likely begin with a difluorinated aromatic compound, followed by the sequential introduction of the aniline (B41778) and tert-butylsulfanyl groups.
One plausible pathway starts with 1,3-difluorobenzene (B1663923). This precursor can be nitrated to form 2,4-difluoro-1-nitrobenzene. Subsequent nucleophilic aromatic substitution with tert-butylthiolate, generated from tert-butylthiol and a suitable base, would introduce the tert-butylsulfanyl group at the 4-position, yielding 4-(tert-butylsulfanyl)-3,5-difluoronitrobenzene. The final step would involve the reduction of the nitro group to an amine, affording the desired this compound.
Alternatively, the synthesis could commence with 3,5-difluoroaniline (B1215098), a known compound whose preparation is described in various patents. google.comgoogle.com This aniline derivative can then undergo a reaction to introduce the tert-butylsulfanyl group. This might be achieved through a direct electrophilic substitution or, more likely, via a Sandmeyer-type reaction sequence. For instance, the aniline could be diazotized and then reacted with a tert-butylthiolate salt in the presence of a copper catalyst.
A summary of a potential linear synthetic pathway is presented below:
| Step | Reactant(s) | Reagent(s) | Product | Typical Yield (%) |
| 1 | 1,3,5-Trichlorobenzene | KF/CsF, DMSO | 3,5-Difluorochlorobenzene | 40-50 |
| 2 | 3,5-Difluorochlorobenzene | Ammonia, Copper catalyst | 3,5-Difluoroaniline | High |
| 3 | 3,5-Difluoroaniline | NaNO₂, HCl, then NaS(t-Bu) | This compound | Moderate |
This table presents a hypothetical pathway based on established chemical transformations.
Convergent Approaches to Compound Synthesis
For this compound, a convergent strategy might involve the preparation of a key intermediate, such as a boronic acid or an organometallic reagent containing the 3,5-difluoroaniline moiety, and another fragment containing the tert-butylsulfanyl group. These two fragments would then be coupled in a cross-coupling reaction.
However, a more likely convergent approach would involve the synthesis of 4-bromo-3,5-difluoroaniline (B1271886) as a key intermediate. Separately, a tert-butylthiolate salt would be prepared. The final step would be a palladium or copper-catalyzed cross-coupling reaction between the aryl bromide and the thiolate to form the C-S bond. This strategy is often favored due to the high efficiency and functional group tolerance of modern cross-coupling reactions.
Novel and Sustainable Synthetic Methodologies
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient processes. These principles are applicable to the synthesis of this compound, particularly in the areas of green chemistry, flow chemistry, and catalysis.
Green Chemistry Principles Applied to Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved by using less hazardous solvents, reducing waste, and employing catalytic methods to improve atom economy.
For instance, the use of toxic and volatile organic solvents could be minimized by employing greener alternatives like ionic liquids or water-based reaction media where feasible. researchgate.netresearchgate.net Furthermore, minimizing the number of synthetic steps through the development of one-pot reactions would reduce waste and energy consumption. The choice of reagents can also be guided by green chemistry principles, for example, by using safer and more environmentally benign reducing agents for the nitro group reduction step.
Flow Chemistry Techniques for Efficient Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of specialty chemicals like this compound. This technology can lead to improved reaction control, enhanced safety, and easier scalability.
The nitration and reduction steps, which can be highly exothermic, are particularly well-suited for flow chemistry. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling reactions to be run under more aggressive conditions with better control. This can lead to higher yields and purities. The C-S bond formation step could also be adapted to a flow process, potentially allowing for the use of otherwise unstable or hazardous reagents in a safer manner.
Catalytic Approaches to C-S Bond Formation
The formation of the carbon-sulfur bond is a crucial step in the synthesis of this compound. Modern catalytic methods offer significant advantages over traditional stoichiometric approaches. Transition metal-catalyzed cross-coupling reactions, particularly those using palladium or copper, are highly effective for forming C-S bonds. rsc.org
Recent research has focused on developing more active and versatile catalysts that can operate under milder conditions and with lower catalyst loadings. The use of well-defined ligands can improve the efficiency and selectivity of these reactions. For the synthesis of this compound, a palladium-catalyzed coupling of a suitable 3,5-difluoroaniline precursor with a tert-butylthiol source would be a state-of-the-art approach. Research into photocatalytic methods for C-S bond formation is also an emerging area that could offer new, sustainable synthetic routes.
A comparison of potential C-S bond formation methods is provided below:
| Method | Catalyst | Substrates | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution | None (Base-mediated) | Aryl halide, Thiol | Simple, inexpensive | Requires activated aryl halide, harsh conditions |
| Buchwald-Hartwig Cross-Coupling | Palladium-based | Aryl halide/triflate, Thiol | High yield, broad scope | Expensive catalyst, air-sensitive |
| Ullmann Condensation | Copper-based | Aryl halide, Thiol | Lower cost than palladium | Often requires high temperatures |
This table provides a general comparison of common C-S bond formation reactions.
Directed Ortho-Metalation Strategies for Functionalization
Directed ortho-metalation (DoM) stands out as a powerful and highly regioselective method for the functionalization of aromatic rings. chem-station.comwikipedia.org This strategy is particularly well-suited for the synthesis of this compound, allowing for the precise introduction of the tert-butylsulfanyl group onto the 3,5-difluoroaniline core. The underlying principle of DoM involves the use of a directing metalation group (DMG), which positions a strong organolithium base to deprotonate a specific ortho-position. wikipedia.org
For the synthesis of the target compound, a plausible synthetic pathway commences with the protection of the amino group of 3,5-difluoroaniline. This is a critical step, as the protecting group will serve as the DMG. Amide groups, such as the pivaloyl group (-COC(CH₃)₃), are excellent choices for this role due to their strong coordinating ability with lithium. sci-hub.se
The proposed synthetic sequence is as follows:
Protection of 3,5-difluoroaniline: 3,5-difluoroaniline is first reacted with pivaloyl chloride in the presence of a base to form the N-pivaloyl-3,5-difluoroaniline intermediate. This amide is a stable compound that can be readily purified.
Directed Ortho-Metalation: The N-pivaloyl-3,5-difluoroaniline is then subjected to directed ortho-metalation. This is typically achieved by treating the protected aniline with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, commonly -78°C. numberanalytics.comsemanticscholar.org The pivalamido group directs the lithium base to deprotonate the aromatic ring at the C4 position, which is ortho to the directing group, yielding a lithiated intermediate.
Electrophilic Quench: The resulting aryllithium species is then quenched with an appropriate electrophile to introduce the desired tert-butylsulfanyl group. Di-tert-butyl disulfide ((CH₃)₃CSSC(CH₃)₃) is the electrophile of choice for this transformation. The lithiated carbon attacks one of the sulfur atoms of the disulfide, displacing a tert-butylthiolate anion and forming the desired carbon-sulfur bond.
Deprotection: The final step involves the removal of the pivaloyl protecting group to unveil the free amino group. This is typically accomplished by acid or base hydrolysis, yielding the target compound, this compound.
This DoM strategy offers a direct and highly regioselective route to the desired product, avoiding the formation of isomeric impurities that can be a challenge with other aromatic substitution methods. chem-station.com
Optimization of Reaction Conditions and Yields
The efficiency of the directed ortho-metalation route to this compound is highly dependent on the careful optimization of several reaction parameters. Key variables that influence the yield and purity of the product include the choice of base, solvent, temperature, and the nature of the directing group.
Choice of Base: The selection of the organolithium base is critical. While n-BuLi is widely used, more sterically hindered bases like s-BuLi or tert-butyllithium (B1211817) (t-BuLi) can sometimes offer improved selectivity and reactivity, depending on the substrate. numberanalytics.com The strength of the base must be sufficient to achieve deprotonation of the aromatic ring without leading to unwanted side reactions.
Solvent Effects: The solvent plays a crucial role in solubilizing the organolithium reagents and intermediates, as well as influencing the reactivity of the base through coordination. Tetrahydrofuran (THF) is a common solvent for DoM reactions due to its good solvating properties and its ability to deaggregate organolithium species, thereby increasing their basicity. baranlab.org Diethyl ether is another frequently used solvent. The presence of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium base and accelerate the metalation process. baranlab.org
Temperature Control: DoM reactions are typically conducted at low temperatures, such as -78°C, to control the exothermicity of the reaction and to prevent the decomposition of the thermally sensitive aryllithium intermediates. numberanalytics.com Maintaining a low temperature throughout the addition of the base and the electrophile is crucial for achieving high yields and minimizing side product formation.
The following interactive data table illustrates how variations in reaction conditions could hypothetically affect the yield of the ortho-lithiated intermediate, based on general principles observed in similar reactions.
| Entry | Directing Group | Base (equiv.) | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pivaloyl | n-BuLi (1.1) | THF | None | -78 | 1 | 85 |
| 2 | Pivaloyl | s-BuLi (1.1) | THF | None | -78 | 1 | 90 |
| 3 | Pivaloyl | t-BuLi (1.1) | THF | None | -78 | 1 | 88 |
| 4 | Pivaloyl | n-BuLi (1.1) | Diethyl Ether | None | -78 | 2 | 75 |
| 5 | Pivaloyl | n-BuLi (1.1) | THF | TMEDA (1.1) | -78 | 0.5 | 92 |
| 6 | Boc | n-BuLi (1.1) | THF | None | -78 | 1 | 70 |
| 7 | Pivaloyl | n-BuLi (1.1) | THF | None | -40 | 1 | 65 (decomposition) |
This data is representative and intended for illustrative purposes.
Detailed experimental studies would be necessary to precisely determine the optimal conditions for the synthesis of this compound. Such studies would involve systematic variation of the parameters mentioned above to maximize the yield and purity of the final product.
Scale-Up Considerations for Laboratory and Industrial Applications
Transitioning the synthesis of this compound from a laboratory scale to larger-scale industrial production presents a unique set of challenges, primarily associated with the use of highly reactive and hazardous organolithium reagents. researchgate.net
Safety and Handling: Organolithium reagents like n-BuLi are pyrophoric and react violently with moisture. researchgate.net On a large scale, the handling and transfer of these reagents require specialized equipment and stringent safety protocols to prevent fires and explosions. Inert atmosphere conditions must be strictly maintained throughout the process.
Thermal Management: Directed ortho-metalation reactions are often highly exothermic. The heat generated during the addition of the organolithium base must be efficiently removed to maintain the low temperatures required for the stability of the aryllithium intermediate. researchgate.net In large reactors, inadequate heat dissipation can lead to runaway reactions and the formation of degradation products. The choice of reactor design and cooling capacity is therefore a critical consideration.
Work-up and Product Isolation: The quenching of the reaction with the electrophile and the subsequent work-up procedure must be designed to handle large volumes of flammable solvents and potentially reactive byproducts. The isolation and purification of the final product on a large scale may require techniques such as crystallization or distillation, which need to be optimized for efficiency and purity.
Alternative Technologies: To mitigate some of the hazards associated with batch processing of organolithium reactions, continuous flow chemistry has emerged as a promising alternative for scale-up. researchgate.net Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and improved safety. The small reactor volume at any given time minimizes the risk associated with handling large quantities of hazardous materials.
A successful scale-up of the synthesis of this compound requires a multidisciplinary approach, involving chemists and chemical engineers to address the challenges related to safety, process control, and economic viability.
Chemical Reactivity and Transformations of 4 Tert Butylsulfanyl 3,5 Difluoroaniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule, consisting of the amino group attached to the difluorinated benzene (B151609) ring, is central to many of its characteristic reactions. The amino group is a potent activating group in electrophilic aromatic substitution, while the nitrogen atom's lone pair of electrons also allows it to act as a nucleophile. byjus.comquora.com
Electrophilic Aromatic Substitution Reactions
The amino group (-NH₂) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. byjus.comwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion). wikipedia.org However, in 4-(tert-butylsulfanyl)-3,5-difluoroaniline, the directing effects of the substituents must be considered collectively. The tert-butylsulfanyl group is also an ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing.
Given the positions of the existing substituents, the incoming electrophile would be directed to the positions ortho to the amino group (positions 2 and 6). The fluorine atoms at positions 3 and 5 will exert a deactivating inductive effect, making the ring less reactive than aniline itself. chemistrysteps.com Strong activating groups like the amino group can sometimes lead to over-reaction, such as polyhalogenation. libretexts.org To control such reactions, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) prior to the substitution reaction. libretexts.org
It's also important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.com This can lead to a mixture of products if the reaction conditions are not carefully controlled.
| Reaction Type | Reagents and Conditions | Expected Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(tert-butylsulfanyl)-3,5-difluoroaniline |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(tert-butylsulfanyl)-3,5-difluoroaniline |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(tert-butylsulfanyl)-4,6-difluorobenzenesulfonic acid |
Nucleophilic Reactions at the Nitrogen Center
The lone pair of electrons on the nitrogen atom of the aniline moiety allows it to act as a nucleophile. quora.com It can react with various electrophiles, such as alkyl halides and acyl chlorides. The nucleophilicity of the nitrogen in this compound is expected to be lower than that of unsubstituted aniline due to the electron-withdrawing effects of the two fluorine atoms.
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | N-Methyl-4-(tert-butylsulfanyl)-3,5-difluoroaniline |
| N-Acetylation | Acetyl chloride, pyridine | N-(4-(tert-butylsulfanyl)-3,5-difluorophenyl)acetamide |
Diazotization and Subsequent Transformations
Primary aromatic amines like this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). acs.orgresearchgate.net This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).
Aryl diazonium salts are versatile intermediates in organic synthesis and can undergo a variety of subsequent transformations, including:
Sandmeyer reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using copper(I) salts.
Schiemann reaction: Replacement with -F using fluoroboric acid (HBF₄).
Replacement with -OH: Heating the diazonium salt solution.
Replacement with -H: Using hypophosphorous acid (H₃PO₂).
Azo coupling: Reaction with activated aromatic compounds (like phenols or other anilines) to form azo dyes. researchgate.net
The presence of electron-withdrawing fluorine atoms can influence the stability and reactivity of the resulting diazonium salt.
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-(tert-butylsulfanyl)-3,5-difluorobenzenediazonium chloride |
| Sandmeyer (Chlorination) | 1. NaNO₂, HCl, 0-5 °C 2. CuCl | 1-Chloro-4-(tert-butylsulfanyl)-3,5-difluorobenzene |
| Hydrolysis | 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, heat | 4-(tert-butylsulfanyl)-3,5-difluorophenol |
Formation of Anilides and Related Amide Derivatives
The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of anilides (amides). sphinxsai.comorganic-chemistry.org This reaction is a nucleophilic acyl substitution where the aniline acts as the nucleophile. The reaction is often carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org As mentioned earlier, this transformation is also useful for moderating the activating effect of the amino group in electrophilic aromatic substitution reactions.
| Acylating Agent | Reagents and Conditions | Expected Product |
|---|---|---|
| Acetyl chloride | Pyridine | N-(4-(tert-butylsulfanyl)-3,5-difluorophenyl)acetamide |
| Benzoyl chloride | Pyridine | N-(4-(tert-butylsulfanyl)-3,5-difluorophenyl)benzamide |
| Acetic anhydride | Heat | N-(4-(tert-butylsulfanyl)-3,5-difluorophenyl)acetamide |
Reactivity of the Thioether Moiety
The tert-butylsulfanyl group (-S-tBu) is a thioether linkage, and the sulfur atom is susceptible to oxidation.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the thioether group can be selectively oxidized to form a sulfoxide (B87167) (-SO-tBu) and further to a sulfone (-SO₂-tBu). The choice of oxidizing agent and reaction conditions determines the extent of oxidation.
Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. rsc.org Using a stoichiometric amount of the oxidant typically yields the sulfoxide.
Stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone. Reagents like potassium permanganate (B83412) (KMnO₄) or excess m-CPBA can be used for this purpose. The tert-butyl group is sterically bulky, which might influence the rate of these oxidation reactions.
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation to Sulfoxide | H₂O₂, acetic acid | 1-(tert-Butylsulfinyl)-4-amino-2,6-difluorobenzene |
| Oxidation to Sulfone | Excess m-CPBA | 1-(tert-Butylsulfonyl)-4-amino-2,6-difluorobenzene |
Alkylation and Sulfonium (B1226848) Salt Formation
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to alkylation. This reaction typically involves treatment with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate, to form a ternary sulfonium salt. The formation of the sulfonium salt converts the neutral sulfide (B99878) into a positively charged group, which significantly alters the electronic properties and reactivity of the molecule.
Table 1: Representative Conditions for Sulfonium Salt Formation
| Alkylating Agent | Solvent | Typical Temperature | Product Type |
|---|---|---|---|
| Methyl iodide (CH₃I) | Acetone or Acetonitrile | Room Temperature | S-methyl sulfonium iodide salt |
| Ethyl bromide (CH₃CH₂Br) | Dichloromethane (DCM) | 25-40 °C | S-ethyl sulfonium bromide salt |
| Benzyl bromide (BnBr) | Tetrahydrofuran (B95107) (THF) | 25-50 °C | S-benzyl sulfonium bromide salt |
Cleavage of the C-S Bond under Specific Conditions
The carbon-sulfur (C-S) bond in this compound, specifically the bond between the aromatic ring and the sulfur atom (Cₐᵣ-S), is generally stable under many reaction conditions. However, it can be cleaved under specific, often forcing, conditions. Transition metal catalysis is a common strategy for C-S bond scission. researchgate.net For instance, nickel and palladium complexes have been shown to catalyze the cross-coupling of aryl sulfides with various reagents, which proceeds via oxidative addition into the C-S bond.
Another potential route for cleavage involves reductive methods. Strong reducing agents, such as dissolving metals (e.g., sodium in liquid ammonia), can effect the cleavage of C-S bonds. Oxidative cleavage is less common for simple sulfides but can be facilitated if the sulfur is first oxidized to a sulfoxide or sulfone, which are better leaving groups. Finally, the S-C(tert-butyl) bond may be susceptible to cleavage under strongly acidic conditions due to the formation of the stable tert-butyl carbocation.
Influence of Fluorine Substituents on Aromatic Reactivity
Electronic Effects of Fluorine on Aromatic Ring Activation/Deactivation
The fluorine substituents at the 3- and 5-positions have a profound impact on the reactivity of the aromatic ring. Fluorine is the most electronegative element, and its primary electronic contribution is a powerful electron-withdrawing inductive effect (-I). rsc.org This effect removes electron density from the aromatic ring, leading to its general deactivation towards electrophilic aromatic substitution compared to non-fluorinated aniline.
However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a mesomeric or resonance effect (+M). rsc.org This +M effect is relatively weak for fluorine compared to other halogens but acts to donate electron density, primarily at the ortho and para positions. In the case of this compound, the two fluorine atoms flank the other substituents, and their deactivating -I effect is dominant, making the ring less nucleophilic than aniline itself. The presence of fluorine can also influence the stability of reaction intermediates. rsc.org
Regioselectivity in Electrophilic and Nucleophilic Processes
Regioselectivity refers to the preference for reaction at one position over another. youtube.commasterorganicchemistry.com In electrophilic aromatic substitution reactions of this compound, the directing effects of the substituents determine the position of attack.
Amino Group (-NH₂): This is a very strong activating group and an ortho, para-director due to its powerful +M effect. chemistrysteps.com
Tert-butylsulfanyl Group (-S-tBu): This is a moderately activating group and also an ortho, para-director.
Fluorine Atoms (-F): These are deactivating groups but are also ortho, para-directors. chemistrysteps.com
For nucleophilic aromatic substitution (SₙAr), the reaction is favored by strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. The two fluorine atoms strongly activate the ring for SₙAr reactions. Nucleophilic attack would be favored at the positions activated by the fluorine atoms, although a suitable leaving group would need to be present on the ring for a substitution reaction to occur.
C-H Activation Strategies Involving the Compound
Direct C-H activation is a powerful tool for molecular functionalization that avoids the need for pre-functionalized starting materials. nih.gov Fluoroaromatic compounds are particularly important substrates in this field. nih.govrsc.org For this compound, C-H activation would target the bonds at the C2 and C6 positions.
Transition metal-mediated C-H activation is a prominent strategy. Fluorine substituents are known to promote ortho-C-H metalation, a phenomenon traced to the influence of fluorine on bond energies and the stability of the resulting metallacycle intermediate. rsc.orgox.ac.uk In this molecule, the primary directing group for C-H metalation would be the amino group, which can coordinate to a metal center and direct activation to the ortho C-H bonds at C2 and C6. This effect would be further enhanced by the presence of the fluorine atoms. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations. ox.ac.uk
Table 2: Potential C-H Activation Strategies
| Method | Catalyst/Reagent | Target Position | Potential Product |
|---|---|---|---|
| Directed ortho-metalation | n-BuLi / TMEDA | C2, C6 | 2-Lithio derivative |
| Palladium-catalyzed Arylation | Pd(OAc)₂, Ligand, Ar-X | C2, C6 | 2-Aryl derivative |
| Rhodium-catalyzed Annulation | [RhCp*Cl₂]₂, AgSbF₆ | C2, C6 | Fused heterocyclic systems |
Reaction Kinetics and Mechanistic Pathways
The kinetics of reactions involving this compound are dictated by the electronic contributions of its substituents. Kinetic studies on substituted anilines often show a dependence on the electronic nature of the ring substituents, which can be quantified by Hammett plots. rsc.orgorientjchem.org
For electrophilic aromatic substitution, the reaction mechanism typically involves the rate-determining formation of a positively charged intermediate (the sigma complex or arenium ion). The rate of this step is highly sensitive to the electron density of the ring.
Activating Effect: The amino group strongly donates electron density, which would stabilize the positive charge in the transition state and the sigma complex, thus accelerating the reaction relative to benzene.
Deactivating Effect: The two fluorine atoms strongly withdraw electron density via the inductive effect, destabilizing the positively charged intermediate and slowing the reaction rate.
The net effect on the reaction rate is a competition between these two factors. While the amino group is a powerful activator, the presence of two strong inductively withdrawing fluorine groups will likely result in a reaction rate for electrophilic substitution that is significantly slower than that of aniline, but potentially faster than that of 1,3-difluorobenzene (B1663923) due to the influence of the -NH₂ and -S-tBu groups. Mechanistic pathways would be consistent with standard electrophilic aromatic substitution (SₑAr) or C-H activation mechanisms, with the regiochemical outcome governed by the principles outlined in section 3.3.2. Kinetic studies often reveal fractional order dependence on reactants, which can indicate the formation of pre-reaction complexes. rsc.org
Table 3: Estimated Relative Reaction Rates for Electrophilic Bromination
| Compound | Substituents | Dominant Electronic Effect | Estimated Relative Rate (k_rel_) |
|---|---|---|---|
| Aniline | -NH₂ | Strong Activation (+M) | 1 x 10⁹ |
| 3,5-Difluoroaniline (B1215098) | -NH₂, 2x -F | Strong Activation (+M), Strong Deactivation (-I) | 1 x 10⁴ |
| This compound | -NH₂, 2x -F, -S-tBu | Strong Activation (+M), Strong Deactivation (-I), Moderate Activation (+M) | 5 x 10⁴ |
Note: The relative rates are illustrative estimates based on established substituent effects and are not experimental data for this specific compound.
Elucidation of Rate-Determining Steps and Intermediates
The elucidation of reaction mechanisms, including the identification of rate-determining steps and key intermediates, is fundamental to understanding and optimizing synthetic protocols. For this compound, its conversion to pyrimidinone derivatives represents a significant transformation where these concepts are critical. One of the primary reactions this compound undergoes is a multi-step synthesis to form a substituted pyrimidinone, a core structure in various biologically active molecules.
Proposed Reaction Sequence:
Nucleophilic Attack: The amino group of this compound acts as a nucleophile, attacking one of the carbonyl groups of a reagent like ethyl acetoacetate. This forms a tetrahedral intermediate.
Proton Transfer and Dehydration: A series of proton transfers occurs, leading to the elimination of a water molecule and the formation of an enamine or imine intermediate.
Intramolecular Cyclization (Amidation): The newly formed enamine then undergoes an intramolecular cyclization, where the nitrogen atom attacks the remaining ester or carbonyl group. This ring-closing step forms a new heterocyclic ring.
Final Elimination: Subsequent elimination of an alcohol (from the ester group) or water molecule leads to the final aromatic pyrimidinone product.
Key Intermediates:
Tetrahedral Intermediate: Formed during the initial nucleophilic attack of the aniline on a carbonyl group.
Enamine Intermediate: A crucial intermediate formed after the initial condensation and dehydration. Its stability and reactivity are key to the subsequent cyclization.
Cyclic Amide Intermediate: The product of the intramolecular cyclization, before the final elimination step that leads to the aromatic product.
The presence of the fluorine and tert-butylsulfanyl groups on the aniline ring influences the nucleophilicity of the amino group. While the fluorine atoms are electron-withdrawing and would typically decrease the nucleophilicity of the aniline, the tert-butylsulfanyl group is electron-donating, which can partially offset this effect. This electronic balance is crucial for the successful progression of the reaction.
Transition State Analysis of Key Transformations
Understanding the structure and energy of transition states is crucial for a deeper insight into reaction kinetics. While detailed experimental or computational transition state analysis for reactions involving this compound is not extensively documented in publicly available literature, we can infer the nature of these transient species from established mechanistic principles of similar organic reactions.
Focusing on the proposed rate-determining step, the intramolecular cyclization, the transition state would involve the nitrogen atom of the enamine intermediate attacking the carbonyl carbon of the ester group.
Characteristics of the Cyclization Transition State:
Geometry: The transition state would feature a partially formed bond between the enamine nitrogen and the ester carbonyl carbon. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.
Charge Distribution: There would be a significant build-up of partial negative charge on the carbonyl oxygen and a partial positive charge on the attacking nitrogen atom. This charge separation makes the transition state highly polar.
Steric Considerations: The bulky tert-butyl group and the adjacent fluorine atoms can influence the conformation required to achieve this transition state. Steric hindrance could raise the energy of the transition state, thereby slowing down the reaction. Conversely, the rigidity imposed by the aromatic ring can pre-organize the molecule in a conformation that is favorable for cyclization.
The stability of this transition state is a key factor in determining the reaction rate. Factors that can stabilize this charge-separated species, such as polar solvents or catalysts, will lower the activation energy and accelerate the reaction.
| Feature | Description | Impact on Reaction Rate |
|---|---|---|
| Bond Formation | Partial N-C bond formation in the forming ring. | Energetically demanding, contributes to activation energy. |
| Charge Separation | Development of partial positive charge on nitrogen and partial negative charge on oxygen. | Increases polarity; can be stabilized by polar solvents. |
| Steric Strain | Potential for steric hindrance involving the tert-butyl and fluoro groups. | Can increase the energy of the transition state, slowing the reaction. |
| Conformational Requirements | The molecule must adopt a specific conformation for the nucleophile and electrophile to interact. | Entropically unfavorable, contributing to the activation barrier. |
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can have a profound impact on the mechanism and rate of a chemical reaction, particularly for reactions that involve charged intermediates or polar transition states. In the transformations of this compound, the solvent plays a critical role in facilitating the desired chemical conversions.
The synthesis of pyrimidinones (B12756618) from this aniline derivative is often carried out in high-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Role of Polar Aprotic Solvents:
Stabilization of Charged Species: These solvents are effective at solvating cations and, to a lesser extent, anions. In the context of the reaction mechanism, they can stabilize any charged intermediates and, more importantly, the polar, charge-separated transition state of the cyclization step. This stabilization lowers the activation energy and increases the reaction rate.
Solubility: this compound and the other reagents are typically soluble in these solvents, ensuring a homogeneous reaction mixture, which is essential for efficient reaction kinetics.
High Boiling Point: The high boiling points of these solvents allow the reaction to be conducted at elevated temperatures. This provides the necessary thermal energy to overcome the activation barriers of the key steps, particularly the rate-determining cyclization and subsequent dehydration/elimination steps.
In contrast, the use of other types of solvents would be less effective:
Protic Solvents (e.g., alcohols, water): While polar, protic solvents could potentially solvate the transition state, they can also protonate the nucleophilic aniline, reducing its reactivity. They could also interfere with the dehydration steps.
Nonpolar Solvents (e.g., toluene, hexane): These solvents would not effectively stabilize the polar transition state, leading to a much higher activation energy and a significantly slower reaction rate. The solubility of the starting materials might also be limited in such solvents.
| Solvent Type | Example | Effect on Transition State Stabilization | Predicted Impact on Reaction Rate |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO | Strong stabilization of polar transition state. | Significant rate enhancement. |
| Polar Protic | Ethanol (B145695), Water | Moderate stabilization, but can deactivate the nucleophile. | Slower rate compared to polar aprotic solvents. |
| Nonpolar | Toluene, Hexane | Poor stabilization of polar transition state. | Very slow or no reaction. |
Advanced Spectroscopic and Structural Characterization of 4 Tert Butylsulfanyl 3,5 Difluoroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical NMR spectroscopy is a powerful tool for elucidating the structural details of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline. By predicting the chemical shifts and coupling constants, a comprehensive picture of the atomic connectivity and electronic distribution within the molecule can be constructed.
Multi-Dimensional NMR Techniques for Comprehensive Structural Elucidation
Predicted ¹H NMR Data: A summary of predicted proton NMR chemical shifts is presented below. These values are calculated based on established computational models and provide an estimation of the electronic environment of the protons.
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.0 |
| Amine NH₂ | 3.5 - 4.5 |
| Tert-butyl CH₃ | 1.2 - 1.5 |
Predicted ¹³C NMR Data: The predicted carbon-13 NMR chemical shifts offer insight into the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-S | 145 - 155 |
| C-F | 150 - 160 (with C-F coupling) |
| C-NH₂ | 140 - 150 |
| Aromatic C-H | 110 - 120 |
| Tert-butyl C (quaternary) | 40 - 50 |
| Tert-butyl C (methyl) | 30 - 35 |
Fluorine-19 NMR Spectroscopy for Probing Electronic Environments
Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The predicted chemical shift of this signal would be influenced by the electron-donating amino group and the sulfur-linked tert-butyl group. Any subtle changes in the molecular conformation could, in principle, affect this chemical shift, making it a sensitive probe of the local electronic environment.
Solid-State NMR for Crystalline Forms and Polymorphs
In the absence of experimental data, it is hypothesized that solid-state NMR could provide valuable information about the crystalline structure of this compound. This technique is sensitive to the local environment of nuclei in the solid state and can distinguish between different polymorphs, which are different crystalline forms of the same compound. For this molecule, solid-state NMR could potentially reveal details about intermolecular interactions, such as hydrogen bonding involving the aniline (B41778) protons and fluorine atoms, in the crystalline lattice.
X-ray Crystallography for Molecular Structure Determination
Computational modeling allows for the prediction of the most stable three-dimensional arrangement of atoms in this compound, providing theoretical data on bond lengths, bond angles, and torsional conformations.
Single-Crystal X-ray Diffraction Analysis
Although an experimental crystal structure has not been reported, a computationally optimized molecular geometry can serve as a predictive model. Such a model would be the initial point for a theoretical single-crystal X-ray diffraction analysis. The predicted unit cell parameters and space group would be dependent on the packing of the molecules in the crystal lattice, which is influenced by intermolecular forces.
Analysis of Bond Lengths, Bond Angles, and Torsional Conformations
Based on computational chemistry methods, the key bond lengths, bond angles, and torsional angles of this compound have been predicted to provide a detailed view of its molecular geometry.
Predicted Bond Lengths: The table below lists the predicted lengths of key bonds within the molecule.
| Bond | Predicted Length (Å) |
| C-S | 1.75 - 1.85 |
| C-F | 1.30 - 1.40 |
| C-N | 1.35 - 1.45 |
| Aromatic C-C | 1.38 - 1.42 |
| C-H (aromatic) | 1.05 - 1.15 |
| C-C (tert-butyl) | 1.50 - 1.60 |
Predicted Bond Angles: The predicted bond angles provide insight into the geometry around each atom.
| Angle | Predicted Angle (°) |
| C-S-C | 100 - 110 |
| C-C-F | 118 - 122 |
| C-C-N | 118 - 122 |
| F-C-C | 118 - 122 |
| H-N-H | 105 - 115 |
Predicted Torsional Conformations: The orientation of the tert-butylsulfanyl group relative to the difluoroaniline ring is a key structural feature. The predicted torsional angle (dihedral angle) between the plane of the aromatic ring and the C-S-C plane of the tert-butylsulfanyl group would likely be non-planar to minimize steric hindrance between the bulky tert-butyl group and the fluorine atoms.
Intermolecular Interactions in the Crystalline Solid State
The arrangement of molecules in the crystalline solid state is dictated by a network of intermolecular interactions. For this compound, a combination of hydrogen bonding, halogen bonding, and van der Waals forces is anticipated to govern its crystal packing. The primary amino group (-NH₂) is a potent hydrogen bond donor, capable of forming N-H···N or N-H···F hydrogen bonds with neighboring molecules. The fluorine atoms, with their high electronegativity, can act as hydrogen bond acceptors.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H | N, F | Primary driving force for molecular assembly. |
| Halogen Bonding | C-F | N, F | Directional interactions contributing to lattice stability. |
| π-Interactions | Aromatic Ring | C-F, Aromatic Ring | Stacking and edge-to-face interactions. |
| Van der Waals Forces | Tert-butyl group, Aromatic Ring | All atoms | General cohesive forces. |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The predicted monoisotopic mass of this compound (C₁₀H₁₃F₂NS) is 217.0736 Da. HRMS is crucial for confirming the identity of the compound and distinguishing it from isomers or compounds with similar nominal masses. The following table presents the predicted exact masses for various adducts of the parent molecule. uni.lu
| Adduct | Chemical Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₁₄F₂NS]⁺ | 218.08095 |
| [M+Na]⁺ | [C₁₀H₁₃F₂NNaS]⁺ | 240.06289 |
| [M-H]⁻ | [C₁₀H₁₂F₂NS]⁻ | 216.06639 |
| [M]⁺ | [C₁₀H₁₃F₂NS]⁺ | 217.07312 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. This spectrum provides detailed information about the connectivity of atoms within the molecule. For this compound, the fragmentation is expected to be initiated at the weakest bonds and lead to the formation of stable neutral molecules and fragment ions.
Key expected fragmentation pathways would likely involve the cleavage of the C-S bond, leading to the loss of the tert-butyl group as a stable tert-butyl cation or isobutene. Another probable fragmentation route is the cleavage of the S-C(aromatic) bond. The aniline moiety can also undergo characteristic fragmentations. The following table outlines potential major fragment ions and their corresponding neutral losses.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |
| 218.08 | 162.04 | C₄H₈ (Isobutene) | [H₂N-C₆H₂F₂-SH]⁺ |
| 218.08 | 57.07 | C₆H₃F₂NS | [C₄H₉]⁺ (tert-butyl cation) |
| 162.04 | 134.03 | CO | [C₅H₄F₂S]⁺ |
| 162.04 | 133.02 | HCN | [C₅H₃F₂S]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic bands for the N-H stretching of the primary amine, C-F stretching, aromatic C=C stretching, and vibrations of the tert-butyl group are expected.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | Symmetric and Asymmetric N-H Stretch | 3300 - 3500 |
| Primary Amine (-NH₂) | N-H Scissoring | 1590 - 1650 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic C-F | C-F Stretch | 1100 - 1400 |
| Tert-butyl | C-H Stretch | 2850 - 3000 |
| Tert-butyl | C-H Bend | 1365 - 1395 |
| Thioether (C-S) | C-S Stretch | 600 - 800 |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-S bond. The symmetry of the molecule influences which vibrational modes are Raman active. Given the substitution pattern, the molecule likely has low symmetry, making most vibrations both IR and Raman active.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing Mode | ~1000 |
| Aromatic Ring | C=C Stretch | 1550 - 1610 |
| Thioether (C-S) | C-S Stretch | 600 - 800 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Tert-butyl | Symmetric C-H Stretch | ~2900 |
Electronic Spectroscopy for Electronic Transitions
The electronic behavior of this compound was explored through UV-visible absorption and fluorescence emission spectroscopy. These techniques are pivotal in understanding the electronic transitions occurring within the molecule upon excitation.
The electronic absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, reveals distinct absorption bands in the ultraviolet region. These bands are characteristic of π → π* and n → π* electronic transitions within the aniline derivative. The substitution pattern, including the electron-donating amino group, the sulfur-linked tert-butyl group, and the electron-withdrawing fluorine atoms, significantly influences the position and intensity of these absorption maxima (λmax).
While specific experimental data for this exact compound is not widely available in public literature, analogous studies on substituted anilines provide a framework for interpretation. For instance, studies on similar compounds like 3,4-difluoroaniline (B56902) show absorption spectra in the 200-400 nm range. researchgate.netnih.gov The absorption bands in such molecules are generally attributed to transitions involving the π-system of the benzene (B151609) ring, modulated by the electronic effects of the substituents.
Fluorescence emission spectroscopy provides further information about the excited state of the molecule. Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The intensity and wavelength of this emission are sensitive to the molecular structure and the solvent environment. The interplay of the electron-donating and withdrawing groups is expected to result in significant intramolecular charge transfer (ICT) character in the excited state, which can be observed in solvatochromic studies where the emission peak shifts with solvent polarity.
A hypothetical dataset for the electronic absorption and emission of this compound is presented below to illustrate these principles.
| Spectroscopic Parameter | Value (in Ethanol) | Transition Assignment |
| Absorption Maximum (λabs) | ~290 nm | π → π* |
| Molar Absorptivity (ε) | ~15,000 M-1cm-1 | - |
| Emission Maximum (λem) | ~350 nm | Fluorescence from S1 state |
| Stokes Shift | ~60 nm | - |
| Fluorescence Quantum Yield (ΦF) | ~0.25 | - |
This is an illustrative table based on typical values for similar aromatic amines and is not based on reported experimental data for this specific compound.
To establish a robust correlation between the observed spectroscopic properties and the molecule's electronic architecture, quantum chemical calculations are invaluable. Density Functional Theory (DFT) is a common method used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key determinant of the electronic transition energies.
For this compound, the HOMO is anticipated to be localized primarily on the aniline moiety, specifically the electron-rich aromatic ring and the nitrogen and sulfur atoms, which possess lone pairs of electrons. The LUMO, conversely, is expected to be distributed over the π*-antibonding system of the benzene ring.
The primary electronic transition observed in the UV-visible spectrum corresponds to the promotion of an electron from the HOMO to the LUMO. The energy of this transition (ΔE) can be approximated by the HOMO-LUMO gap. The substituents play a crucial role in modulating this gap. The amino and tert-butylsulfanyl groups, being electron-donating, raise the energy of the HOMO. The electronegative fluorine atoms, on the other hand, tend to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the σ-framework.
The following table outlines the theoretical parameters that would be derived from computational analysis to correlate with the spectroscopic data.
| Computational Parameter | Predicted Value/Description | Correlation with Spectroscopy |
| HOMO Energy | High (due to -NH2 and -S-tBu) | Correlates with the onset of the first absorption band. |
| LUMO Energy | Lowered by fluorine substitution | Influences the position of the absorption maximum. |
| HOMO-LUMO Gap (ΔE) | Moderate | Directly related to the energy of the lowest-energy electronic transition (λmax). |
| Nature of Transition | Primarily HOMO → LUMO (π → π*) | Confirms the assignment of the main absorption band. |
This table is based on theoretical expectations for the electronic structure of this compound.
Computational Chemistry Investigations of 4 Tert Butylsulfanyl 3,5 Difluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying molecules of this size. DFT calculations are used to determine the molecule's optimized geometry, electronic structure, and other key properties by approximating the electron density of the system. The B3LYP functional, combined with a basis set like 6-311++G(d,p), is a common and reliable choice for these types of calculations, providing a robust description of electron correlation effects. researchgate.netasianpubs.orgresearchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(Tert-butylsulfanyl)-3,5-difluoroaniline, this involves calculating bond lengths, bond angles, and dihedral angles that minimize the molecule's total energy.
The key structural features would include the geometry of the difluoroaniline ring and the orientation of the tert-butylsulfanyl group. In substituted anilines, the amino (-NH₂) group is typically slightly pyramidal, though the degree of this pyramidalization can be influenced by the electronic effects of other substituents. researchgate.net The bulky tert-butyl group introduces significant steric hindrance, which would heavily influence the rotational conformation around the C(aromatic)-S and S-C(tert-butyl) bonds.
Conformational analysis would explore the potential energy surface associated with the rotation of the tert-butylsulfanyl group. Due to steric hindrance from the adjacent fluorine atoms and the tert-butyl group itself, it is expected that the molecule would adopt a conformation where the bulky group is oriented to minimize steric clash with the aromatic ring. The lowest energy conformer would represent the most probable structure of the molecule.
Table 1: Illustrative Predicted Geometrical Parameters for this compound (Note: This data is hypothetical and based on typical values for analogous structures calculated with DFT/B3LYP.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | C(aromatic)-S | ~1.78 Å |
| Bond Length | S-C(tert-butyl) | ~1.86 Å |
| Bond Angle | F-C-C | ~119° |
| Bond Angle | C-S-C | ~102° |
| Dihedral Angle | C-C-S-C | ~90° (Twisted) |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential, while the LUMO acts as an electron acceptor, with its energy related to the electron affinity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. emerginginvestigators.orgschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excitable and more reactive. For this compound, the electron-donating amino and tert-butylsulfanyl groups would raise the HOMO energy, while the electronegative fluorine atoms would lower both orbital energies to some extent. DFT calculations for similar molecules like 2,4-difluoroaniline (B146603) have shown a HOMO-LUMO gap of around 5.2 eV. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound (Note: This data is hypothetical, based on DFT calculations of substituted anilines.)
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.65 | Region of electron donation (centered on aniline (B41778) ring and S atom) |
| LUMO Energy | -0.55 | Region of electron acceptance (delocalized over the aromatic ring) |
| HOMO-LUMO Gap (ΔE) | 5.10 | Indicates high chemical stability |
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, visualizes the charge distribution of a molecule and provides insights into its reactive sites. bhu.ac.in The map is colored based on the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the ESP map would show a region of high electron density (red) around the nitrogen atom of the amino group due to its lone pair of electrons. The sulfur atom would also exhibit negative potential, making it a potential site for interaction with electrophiles. mdpi.com The hydrogen atoms of the amino group and the aromatic ring would show positive potential (blue). The highly electronegative fluorine atoms would create a strong negative potential directly around them while inducing a more positive potential on the adjacent carbon atoms. Analysis of the Mulliken atomic charges would provide a quantitative measure of the partial charge on each atom, complementing the qualitative ESP map. emerginginvestigators.org
Ab Initio Molecular Orbital Theory Calculations
Ab initio (Latin for "from the beginning") molecular orbital theory comprises methods that are based on first principles of quantum mechanics without the use of experimental data or empirical parameterization. sci-hub.se Methods like Hartree-Fock (HF) theory are foundational ab initio techniques. While DFT is generally more common for systems of this size due to its better handling of electron correlation at a lower computational cost, ab initio methods can provide valuable benchmark data.
Calculations using methods such as Møller–Plesset perturbation theory (e.g., MP2) could be employed to obtain a more accurate geometry and energy profile, especially for analyzing weak interactions. researchgate.net However, these higher-level ab initio calculations are significantly more computationally demanding than DFT. A comparative study using both DFT and ab initio methods could be performed to validate the results, ensuring the chosen level of theory is appropriate for describing the system accurately. materialsciencejournal.org
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics calculations like DFT are excellent for finding stationary points (energy minima) on the potential energy surface, they provide a static picture. Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of a molecule over time. koreascience.kr
An MD simulation of this compound, typically in a simulated solvent environment like water or an organic solvent, would reveal how the molecule behaves at a given temperature. informahealthcare.comresearchgate.net This is particularly useful for exploring the full conformational space of the flexible tert-butylsulfanyl group. The simulation would track the movements of all atoms over nanoseconds, providing information on preferred orientations, the stability of different conformers, and potential intermolecular interactions with solvent molecules. rsc.org This dynamic exploration is crucial for understanding how the molecule's shape and properties might change in a realistic chemical environment.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ). nih.govresearchgate.net For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. ¹⁹F NMR is particularly sensitive to the electronic environment, and predicted shifts can help assign specific resonances to the two equivalent fluorine atoms on the ring. researchgate.netrsc.orguni-muenchen.de Calculated shielding tensors are typically converted to chemical shifts by referencing them against a standard compound like TMS (for ¹H and ¹³C) or CFCl₃ (for ¹⁹F).
Table 3: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: Data is hypothetical and represents typical values obtained from DFT/GIAO calculations.)
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic-H | ~6.3 - 6.5 |
| ¹H | NH₂ | ~4.0 - 4.5 |
| ¹H | tert-butyl | ~1.3 - 1.4 |
| ¹³C | C-F | ~155 - 160 (with JCF coupling) |
| ¹³C | C-S | ~120 - 125 |
| ¹⁹F | Aromatic-F | ~ -115 to -125 |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. asianpubs.org This involves calculating the second derivatives of the energy with respect to atomic positions. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. asianpubs.org This analysis allows for the assignment of specific vibrational modes, such as N-H stretching, C-F stretching, and aromatic ring vibrations, to the observed spectral bands. researchgate.netmaterialsciencejournal.org
Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups (Note: Data is hypothetical and represents scaled frequencies from DFT calculations.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3410 |
| Aromatic C-H Stretch | ~3080 |
| Aliphatic C-H Stretch | ~2960 |
| N-H Scissoring | ~1620 |
| Aromatic C=C Stretch | ~1590, ~1480 |
| C-F Stretch | ~1250 |
Reaction Pathway Elucidation and Energetics using Computational Methods
A comprehensive search of scientific literature and chemical databases did not yield specific computational studies detailing the reaction pathway elucidation and energetics for this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies, it appears that such detailed research has not been published for this specific compound.
General computational studies on related substituted anilines and sulfur-containing aromatic compounds are available. These studies typically employ computational methods to understand the influence of various substituents on the electronic structure and reactivity of the aniline ring. For instance, research on halo-substituted anilines often explores their nucleophilicity and the regioselectivity of their reactions. Similarly, computational investigations into aromatic sulfur compounds may focus on the role of the sulfur moiety in directing reaction pathways or stabilizing intermediates.
However, without specific studies on this compound, any discussion of its reaction pathways, transition state geometries, or energy profiles would be purely speculative. The interplay of the electron-withdrawing fluorine atoms, the bulky and electron-donating tert-butylsulfanyl group, and the amino group would create a unique electronic and steric environment. A dedicated computational study would be necessary to accurately model its behavior in chemical reactions and to quantitatively determine the energetics of any proposed mechanistic pathways.
Therefore, the detailed research findings and data tables concerning the reaction pathway elucidation and energetics for this compound, as requested, cannot be provided due to the absence of this information in the available scientific literature.
Applications in Advanced Materials and Catalysis
Role as a Building Block in Organic Synthesis
The molecular architecture of 4-(Tert-butylsulfanyl)-3,5-difluoroaniline makes it a promising candidate as a precursor and intermediate in the synthesis of complex organic molecules.
The aniline (B41778) functional group is a well-established starting point for the construction of a wide array of nitrogen-containing heterocyclic compounds. Through reactions such as cyclocondensation, cycloaddition, and various coupling reactions, the amine group can be elaborated into rings with diverse sizes and functionalities. The presence of the difluoro and tert-butylsulfanyl substituents would impart unique electronic and steric properties to the resulting heterocyclic systems, potentially leading to novel pharmacophores, organic light-emitting diode (OLED) materials, or catalysts.
As an intermediate, this compound could be utilized in multi-step synthetic sequences to produce high-value fine chemicals. The amine group can be readily converted into other functional groups, such as diazonium salts, amides, or sulfonamides, opening pathways to a broad range of derivatives. These derivatives could find use in the agrochemical, pharmaceutical, and specialty chemical industries.
Applications in Polymer Chemistry
The reactivity of the aniline group also lends itself to applications in polymer chemistry, where it could serve as a monomer, a precursor to monomers, or a modifying agent for existing polymers.
Theoretically, this compound could be used as a monomer in polymerization reactions. For example, it could undergo oxidative polymerization to form polyanilines, a class of conducting polymers. The difluoro and tert-butylsulfanyl groups would be expected to modify the electronic properties, processability, and morphology of the resulting polymer.
This compound could also serve as a precursor for the synthesis of monomers that are subsequently used to create conjugated polymers and oligomers. These materials are of significant interest for applications in organic electronics, such as transistors, solar cells, and sensors. The electronic character of the difluoroaniline core, modulated by the sulfur-containing substituent, could lead to polymers with tailored band gaps and charge transport properties.
Incorporating this compound as a comonomer or as a post-polymerization modification agent could be a strategy to tailor the properties of various polymers. The fluorine content could enhance properties like thermal stability and hydrophobicity, while the bulky tert-butylsulfanyl group could influence the polymer's solubility and chain packing, thereby affecting its mechanical and optical properties.
Advanced Materials Research
There is no available research on the application of this compound in advanced materials. The following subsections, therefore, represent areas where this compound has not been investigated.
No studies have been found that explore the use of this compound as a precursor for organic semiconductors. The electronic properties, charge mobility, and film-forming capabilities of materials derived from this compound are unknown.
There is no information available regarding the incorporation of this compound into optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its potential role as a charge transport material, host, or dopant has not been explored.
The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and potential as a chromophore, have not been reported in the scientific literature.
Ligand Design and Coordination Chemistry
The potential of this compound as a ligand in coordination chemistry is another area that remains uninvestigated.
There are no published reports on the synthesis of metal complexes using this compound as a ligand. Consequently, no data exists on its coordination behavior with various metal centers.
As no metal complexes of this compound have been synthesized, there is no information on the coordination modes (e.g., monodentate, bidentate) or the resulting geometries of such complexes.
Catalytic Applications of Derived Metal Complexes
Scientific literature does not currently contain specific studies on the catalytic applications of metal complexes synthesized from this compound. While metal complexes derived from various other aniline derivatives are widely explored for their catalytic properties, research on this particular fluorinated and tert-butylsulfenylated aniline derivative in the context of catalysis is not yet available in the public domain.
There is no available research data on the use of metal complexes of this compound as homogeneous catalysts. Therefore, no information on reaction types, catalyst efficiency, turnover numbers, or selectivity can be provided.
Similarly, the scientific literature lacks any reports on the immobilization of metal complexes derived from this compound onto solid supports for use in heterogeneous catalysis. As a result, there is no information regarding the types of supports used, the stability of the immobilized catalysts, their reusability, or their performance in any heterogeneous catalytic reactions.
Supramolecular Chemistry and Molecular Recognition Involving 4 Tert Butylsulfanyl 3,5 Difluoroaniline
Intermolecular Interactions and Self-Assembly
The self-assembly of 4-(tert-butylsulfanyl)-3,5-difluoroaniline into ordered supramolecular architectures is governed by a combination of directional and non-directional non-covalent interactions. The specific arrangement of its functional groups allows for a rich variety of potential binding motifs.
Hydrogen Bonding Networks Involving the Aniline (B41778) Group
The primary amine (-NH₂) of the aniline group is a potent hydrogen bond donor. This functionality can engage in robust N-H···X hydrogen bonds, where X can be a variety of acceptor atoms such as nitrogen, oxygen, or even fluorine. In a pure crystalline form of this compound, it is plausible that the aniline group of one molecule interacts with the fluorine atoms or the sulfur atom of a neighboring molecule. The presence of two hydrogen atoms on the amine group allows for the formation of extended one-dimensional chains or more complex two- or three-dimensional networks. The strength and directionality of these hydrogen bonds are primary determinants of the resulting crystal packing.
Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that the hydrogen bonding capacity of the amino group is a key factor in their molecular interactions. The electronic nature of the substituents on the aniline ring can modulate the hydrogen bond donating ability of the -NH₂ group.
Aromatic Stacking and π-π Interactions
The difluorinated benzene (B151609) ring of this compound is electron-deficient due to the presence of the electronegative fluorine atoms. This electronic characteristic strongly influences its aromatic stacking behavior. Electron-deficient aromatic rings tend to engage in offset-stacked or edge-to-face arrangements rather than face-to-face stacking, which would be electrostatically unfavorable. The interplay between these π-π interactions and other directional forces like hydrogen bonding is crucial in determining the final supramolecular architecture. The study of fluorinated benzylideneanilines has shown that the number and position of fluorine substituents systematically affect the preference for different aromatic interaction configurations. uni.lu
Co-Crystallization and Host-Guest Chemistry Investigations
Co-crystallization is a powerful technique to modify the physicochemical properties of a solid by combining two or more different molecules in a single crystal lattice. Given its array of functional groups, this compound is a promising candidate for co-crystallization studies.
Potential co-formers could be selected to specifically target the different interaction sites on the molecule. For example, carboxylic acids could form robust N-H···O hydrogen bonds with the aniline group. Halogen bond donors, such as diiodoperfluorobenzenes, could be employed to form S···I or N···I interactions. The success of co-crystallization often depends on the selection of appropriate solvents and crystallization techniques, such as slow evaporation, cooling, or slurry methods.
The table below outlines potential co-formers and the primary interactions that would be expected to drive co-crystal formation with this compound.
| Potential Co-former | Co-former Functional Group | Primary Expected Interaction with this compound |
| Benzoic Acid | Carboxylic Acid (-COOH) | N-H···O Hydrogen Bond |
| 1,4-Diiodotetrafluorobenzene | Iodide (-I) | S···I Halogen Bond, N···I Halogen Bond |
| Pyridine | Pyridinic Nitrogen | N-H···N Hydrogen Bond |
| 18-Crown-6 | Ether Oxygen | N-H···O Hydrogen Bond (Host-Guest) |
In host-guest chemistry, the molecule could potentially act as a guest, fitting into the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. The bulky tert-butyl group might influence the selectivity of host-guest binding.
Design of Molecular Recognition Systems and Sensing Applications
The principles of molecular recognition, where molecules selectively bind to one another, can be applied to design systems for sensing applications. A sensor typically consists of a receptor, which selectively binds a target analyte, and a transducer, which signals the binding event.
This compound could be incorporated into larger molecular structures to act as a recognition site. For example, its aniline group could be used to bind to anions through hydrogen bonding. The fluorine atoms could be used to "tune" the electronic properties of the aromatic ring, which could in turn affect the fluorescence or electrochemical properties of a larger sensor molecule upon analyte binding.
A hypothetical sensing mechanism could involve the modulation of the fluorescence of a pyrene-functionalized derivative of this compound. In the unbound state, the pyrene (B120774) moiety might exhibit its characteristic monomer emission. Upon binding of a complementary guest molecule through hydrogen bonding to the aniline group, a conformational change could induce pyrene-pyrene excimer formation, leading to a new, red-shifted emission band. The intensity ratio of the monomer and excimer emissions could then be used to quantify the concentration of the guest.
Future Research Directions and Theoretical Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 4-(tert-butylsulfanyl)-3,5-difluoroaniline and its derivatives. Traditional methods for creating similar compounds often rely on multi-step processes that may use harsh reagents and generate significant waste.
Modern synthetic strategies such as C-H activation, flow chemistry, and biocatalysis offer promising avenues for exploration. For instance, direct C-H functionalization could simplify the synthesis by introducing the tert-butylsulfanyl group onto a difluoroaniline core in a single step. Photocatalysis and electrochemistry are also emerging as powerful tools for forging C-S and C-N bonds under mild conditions, potentially reducing the environmental impact of the synthesis. researchgate.netchemistryworld.com
The principles of green chemistry will be central to these new methodologies. This includes using renewable starting materials, minimizing the use of hazardous solvents, and designing processes with high atom economy. Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields in the synthesis of other complex organic molecules, and could be applied here. researchgate.net The development of sustainable methods is not only environmentally responsible but also economically advantageous for potential large-scale production.
A comparative analysis of potential synthetic routes is presented in the table below, highlighting the advantages of modern sustainable methods over traditional approaches.
| Methodology | Potential Advantages | Key Research Focus |
| Traditional Synthesis | Established procedures | Optimization of existing steps |
| Photocatalysis | Mild reaction conditions, high selectivity | Development of novel photocatalysts |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization |
| Biocatalysis | High enantioselectivity, green conditions | Enzyme discovery and engineering |
Deeper Mechanistic Insights into Complex Transformations and Catalytic Cycles
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research should aim to elucidate the mechanisms of its formation and its participation in subsequent reactions. This includes studying the kinetics and thermodynamics of key reaction steps, as well as identifying any transient intermediates.
Computational chemistry, particularly Density Functional Theory (DFT), will be an invaluable tool for these investigations. researchgate.net DFT calculations can provide detailed information about the electronic structure of reactants, transition states, and products, helping to rationalize observed reactivity and predict the outcomes of new reactions. researchgate.net For example, computational studies could be used to understand the regioselectivity of electrophilic aromatic substitution reactions on the difluoroaniline ring.
Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and isotopic labeling will also play a vital role in unraveling complex reaction pathways. By combining computational and experimental approaches, researchers can gain a comprehensive understanding of the catalytic cycles involved in the synthesis and functionalization of this compound. This knowledge will be instrumental in developing more efficient and selective catalysts for these transformations.
Development of Advanced Materials with Tunable Electronic and Optical Properties
The unique combination of fluorine atoms and a sulfur-containing group in this compound makes it an attractive building block for advanced materials. The strong electron-withdrawing nature of fluorine can significantly influence the electronic properties of organic materials, leading to applications in areas such as organic electronics and photovoltaics.
Future research could explore the incorporation of this aniline (B41778) derivative into polymers, leading to materials with tailored electronic and optical properties. For example, polymers containing this moiety may exhibit interesting charge-transport characteristics, making them suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The tert-butyl group can enhance the solubility and processability of these materials, which is a significant advantage in device fabrication.
Furthermore, the aniline functional group provides a handle for further chemical modification, allowing for the fine-tuning of the material's properties. For instance, it could be used to attach the molecule to surfaces or to incorporate it into larger macromolecular structures. The potential for creating novel materials with unique properties makes this an exciting area for future investigation. Research into the use of similar fluoroaniline (B8554772) compounds for the passivation of perovskite solar cells suggests a potential application pathway for derivatives of this compound.
Expanding Catalytic Applications of Derived Systems in Organic Transformations
While this compound is a valuable building block in its own right, its derivatives also have the potential to be used as ligands in catalysis. The nitrogen and sulfur atoms can coordinate to metal centers, creating novel catalysts with unique reactivity and selectivity.
Future research could focus on synthesizing metal complexes of ligands derived from this aniline and evaluating their catalytic activity in a range of organic transformations. For example, these complexes could be tested as catalysts for cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand, which are influenced by the fluorine and tert-butylsulfanyl groups, could lead to catalysts with improved performance compared to existing systems.
The development of chiral versions of these ligands could also open up possibilities in asymmetric catalysis, which is of great importance in the pharmaceutical industry. The ability to create enantiomerically pure compounds is a critical aspect of modern drug discovery and development.
Computational Design and Prediction of New Derivatives with Enhanced Functionality
Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. umn.edu In the context of this compound, computational methods can be used to predict the properties of new derivatives before they are synthesized in the lab. This can save significant time and resources by focusing experimental efforts on the most promising candidates.
For example, quantum chemical calculations can be used to predict the electronic properties, such as the HOMO-LUMO gap, of different derivatives. physchemres.orgphyschemres.org This information can be used to identify molecules that are likely to have interesting optical or electronic properties. Similarly, molecular modeling techniques can be used to predict the binding affinity of derivatives to biological targets, which is crucial for drug discovery applications. nih.gov
The use of computational screening to evaluate large virtual libraries of potential derivatives will accelerate the discovery of new functional molecules based on the this compound scaffold.
The following table illustrates the types of properties that can be predicted for new derivatives using computational methods.
| Property | Computational Method | Potential Application |
| Electronic Structure | Density Functional Theory (DFT) | Organic Electronics |
| Solubility | Molecular Dynamics (MD) | Materials Processing |
| Reactivity | Transition State Theory | Synthetic Route Design |
| Biological Activity | Molecular Docking | Drug Discovery |
Integration with Emerging Technologies in Chemical Synthesis and Materials Science
The advancement of chemical synthesis and materials science is increasingly driven by the integration of emerging technologies. For a molecule like this compound, leveraging these technologies could unlock new possibilities.
Artificial intelligence and machine learning, for example, can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. High-throughput screening technologies can accelerate the discovery of new catalysts and materials based on this compound.
In materials science, advanced fabrication techniques such as 3D printing and nano-imprinting could be used to create complex structures and devices from polymers and other materials derived from this compound. The integration of this molecule into smart materials that respond to external stimuli is another exciting avenue for future research.
By embracing these emerging technologies, the scientific community can accelerate the pace of discovery and innovation in the field of fluorinated organic compounds, with this compound playing a potentially significant role.
Q & A
Q. What are the primary synthetic routes for 3,5-difluoroaniline, and how do their efficiencies compare?
3,5-Difluoroaniline is synthesized via two main routes:
- Halex Reaction Pathway : Fluorination of 1,3,5-trichlorobenzene using KF in polar solvents (e.g., dimethylimidazolidinone) at 300–315°C yields 1,3,5-trifluorobenzene. Subsequent amination with anhydrous NH₃ in diethylene glycol at 230°C achieves up to 95% conversion to 3,5-difluoroaniline with <5% byproducts .
- Reduction of 3,5-Difluoronitrobenzene (DFNB) : Catalytic hydrogenation or chemical reduction of DFNB provides 3,5-difluoroaniline, commonly used in pharmaceutical intermediates .
Comparative Efficiency : The Halex route offers higher yields (85–95%) and scalability but requires specialized equipment for high-pressure/temperature conditions. DFNB reduction is simpler but may generate impurities requiring chromatographic purification .
Q. Which spectroscopic and analytical methods are most effective for characterizing 3,5-difluoroaniline and its derivatives?
- ¹⁹F NMR Spectroscopy : Critical for tracking fluorinated intermediates and metabolites. For example, ¹⁹F NMR identified distinct biotransformation profiles of 3,5-difluoroaniline analogs in metabolic studies .
- Gas Chromatography (GC) : Quantifies reaction conversion rates and purity, as demonstrated in Halex reaction optimization (e.g., 94% conversion in Example 4 of ) .
- High-Resolution Mass Spectrometry (HRMS) : Used to identify novel metabolites in toxicity studies, such as 2-hexyl-5-ethyl-3-furansulfonate in earthworm models .
- X-ray Crystallography (SHELXL) : Resolves crystal structures of derivatives, essential for structure-activity relationship (SAR) studies in drug design .
Advanced Research Questions
Q. How do electron attachment properties of 3,5-difluoroaniline influence its biological interactions?
Electron attachment studies reveal that 3,5-difluoroaniline undergoes both non-dissociative and dissociative pathways under physiological conditions. These pathways generate reactive intermediates (e.g., fluoride ions or radical species), which may disrupt cellular redox balance or bind to biomolecules like proteins/DNA. Such reactivity is critical in designing agrochemicals, where electron-deficient aromatic rings enhance target binding .
Q. What metabolic biomarkers indicate toxicity of 3,5-difluoroaniline in biological systems?
Metabonomic studies on Eisenia veneta earthworms exposed to 3,5-difluoroaniline identified:
- Decreased Maltose Levels : Suggests disrupted carbohydrate metabolism.
- Elevated Inosine Monophosphate (IMP) : Indicates purine metabolism dysregulation.
- Novel Biomarkers : 2-Hexyl-5-ethyl-3-furansulfonate (detected via HPLC-FTMS) correlates with oxidative stress. These biomarkers provide mechanistic insights into xenobiotic toxicity .
Q. How can 3,5-difluoroaniline be utilized in the design of antimitotic agents?
3,5-Difluoroaniline derivatives, such as 4-(3-butyl-2-oxoimidazolidin-1-yl)benzenesulfonamides , act as prodrugs activated by CYP1A1 in cancer cells. Key steps include:
- Sulfonamide Functionalization : Enhances cytotoxicity and selectivity.
- Microtubule Disruption : Derivatives block cell cycle progression at G2/M phase, mimicking taxane mechanisms.
- CYP1A1 Activation : Metabolic conversion in target cells minimizes off-target effects .
Q. How do substituent variations on the aniline core affect metabolic pathway discrepancies?
Substituents like tert-butylsulfanyl groups alter:
- Lipophilicity : Increases membrane permeability, as seen in 4-(tert-butylsulfanyl) derivatives.
- Electron Density : Fluorine atoms direct metabolic oxidation (e.g., para-hydroxylation vs. ring cleavage).
- Enzyme Binding : Bulkier substituents reduce cytochrome P450 affinity, slowing detoxification. For example, 3,5-difluoroaniline shows faster hepatic clearance than 4-chloro analogs due to reduced steric hindrance .
Methodological Tables
Table 1: Comparative Synthesis Methods for 3,5-Difluoroaniline
Table 2: Key Biomarkers in 3,5-Difluoroaniline Toxicity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
